molecular formula C13H17BrN2O2 B11778797 (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate

Cat. No.: B11778797
M. Wt: 313.19 g/mol
InChI Key: JVFOKKDTUCBMBH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is a chemical compound with a unique structure that includes a pyrrolidine ring, a bromophenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate typically involves the reaction of (S)-1-methylpyrrolidine with 2-bromophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-Methylpyrrolidin-3-yl)methyl (2-chlorophenyl)carbamate
  • (S)-(1-Methylpyrrolidin-3-yl)methyl (2-fluorophenyl)carbamate
  • (S)-(1-Methylpyrrolidin-3-yl)methyl (2-iodophenyl)carbamate

Uniqueness

(S)-(1-Methylpyrrolidin-3-yl)methyl (2-bromophenyl)carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methyl N-(2-bromophenyl)carbamate

InChI

InChI=1S/C13H17BrN2O2/c1-16-7-6-10(8-16)9-18-13(17)15-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H,15,17)/t10-/m0/s1

InChI Key

JVFOKKDTUCBMBH-JTQLQIEISA-N

Isomeric SMILES

CN1CC[C@@H](C1)COC(=O)NC2=CC=CC=C2Br

Canonical SMILES

CN1CCC(C1)COC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.